molecular formula C8H16O2 B1359954 Ethyl 2-ethylbutanoate CAS No. 2983-38-2

Ethyl 2-ethylbutanoate

Cat. No. B1359954
CAS RN: 2983-38-2
M. Wt: 144.21 g/mol
InChI Key: MJGSLNIPTRPYJV-UHFFFAOYSA-N
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Description

Ethyl 2-ethylbutanoate , also known as ethyl 2-methylbutanoate , is an organic compound with the chemical formula C7H13O2 . It falls under the category of esters and is commonly used in the fragrance and flavor industry due to its pleasant fruity aroma . The compound is characterized by its sweet, fruity scent, reminiscent of pineapples and apples.


Synthesis Analysis

The synthesis of ethyl 2-ethylbutanoate typically involves the reaction between 2-ethylbutanoic acid (also known as 2-methylbutanoic acid ) and ethanol . The esterification process occurs via the condensation of the carboxylic acid group of the acid with the hydroxyl group of ethanol, resulting in the formation of the ester and water. The reaction is catalyzed by an acid (such as sulfuric acid) .


Molecular Structure Analysis

The molecular structure of ethyl 2-ethylbutanoate consists of an ethyl group (CH3CH2-) attached to the carbonyl carbon of a butanoate group (CH3CH2C(O)O-). The ester linkage is responsible for its characteristic fruity odor .


Chemical Reactions Analysis

Ethyl 2-ethylbutanoate can undergo various chemical reactions, including hydrolysis (breaking down into its constituent components under the influence of water), transesterification (interchanging the ester group with another alcohol), and acid-catalyzed esterification (formation of the ester from a carboxylic acid and alcohol) .


Physical And Chemical Properties Analysis

Scientific Research Applications

Food Science: Flavoring Agent

Ethyl 2-ethylbutanoate is known to have a fruity flavor and is often used as a flavoring agent . It’s particularly noted for its apple-like or pineapple-like flavor .

Method of Application

In the food industry, Ethyl 2-ethylbutanoate is typically added to foods and beverages to enhance their flavor profile . The exact amount used can vary depending on the specific product and desired flavor intensity.

Results or Outcomes

The addition of Ethyl 2-ethylbutanoate can significantly enhance the flavor of food and beverage products, making them more appealing to consumers .

Biochemistry: Enzymatic Production

Ethyl 2-ethylbutanoate can be synthesized by commercial lipase in aqueous media under conditions relevant to cheese ripening .

Method of Application

The enzymatic production of Ethyl 2-ethylbutanoate involves the esterification of free fatty acids and ethanol by esterases from lactic acid bacteria and psychrotrophic pseudomonads .

Results or Outcomes

The enzymatic production of Ethyl 2-ethylbutanoate results in a fruity flavor that is considered an attribute in certain cheese varieties such as Parmesan and Parmigiano Reggiano .

Perfumery: Solvent

Ethyl 2-ethylbutanoate can be used as a solvent in perfumery products .

Method of Application

In perfumery, Ethyl 2-ethylbutanoate can be used to dissolve other substances, particularly those that are intended to impart a specific aroma or flavor .

Results or Outcomes

The use of Ethyl 2-ethylbutanoate as a solvent can help to enhance the overall aroma profile of a perfume, contributing to its appeal and effectiveness .

Plastic Industry: Plasticizer

Ethyl 2-ethylbutanoate is also used as a plasticizer for cellulose .

Method of Application

As a plasticizer, Ethyl 2-ethylbutanoate is incorporated into plastics to increase their flexibility, transparency, and durability .

Results or Outcomes

The addition of Ethyl 2-ethylbutanoate can improve the properties of plastic products, making them more versatile and suitable for a wider range of applications .

Flavor Enhancer in Processed Orange Juices

Ethyl 2-ethylbutanoate is a key ingredient used as a flavor enhancer in processed orange juices .

Method of Application

It is commonly used as artificial flavoring resembling orange juice and is hence used in nearly all orange juices sold in the US, including those sold as “fresh” or “concentrated" .

Results or Outcomes

The addition of Ethyl 2-ethylbutanoate can significantly enhance the flavor of orange juice, making it more appealing to consumers .

Synthesis in Jamaican Rum

Ethyl 2-ethylbutanoate is synthesized in Jamaican rum upon the esterification of butyric acid from muck and ethanol during the distillation process .

Method of Application

This gives Jamaican rum its pleasant flavor. In industrial use, it is also one of the cheapest chemicals, which only adds to its popularity .

Results or Outcomes

The synthesis of Ethyl 2-ethylbutanoate in Jamaican rum contributes to its unique and pleasant flavor .

properties

IUPAC Name

ethyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGSLNIPTRPYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183963
Record name Ethyl 2-ethylbutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156.00 to 157.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865 - 0.871
Record name Ethyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-ethylbutanoate

CAS RN

2983-38-2
Record name Ethyl 2-ethylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2983-38-2
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Record name Ethyl 2-ethylbutyrate
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Record name Ethyl 2-ethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-ETHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZB2G5FF44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JA Baker, JF Harper - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Ethyl 2ethylbutanoate (I) was alkenylated by Hudson and Hauser's method.1 The addition of hydrogen bromide to ethyl 2,Z-diethylpent-Penoate (11) is ambiguous in that an …
Number of citations: 5 pubs.rsc.org
Q Meng, M Imamura, H Katayama… - Bioscience …, 2017 - academic.oup.com
… (ethyl 2-ethylbutanoate). For the standard calibration curve, at concentrations ranging from 0 to 1 μg/L, 0.5 μg/L of ethyl 2-ethylbutanoate … /L, 5 μg/L of ethyl 2-ethylbutanoate and 0, 5, 10, …
Number of citations: 18 academic.oup.com
RN Hayes, JH Bowie - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… (c) Ethyl 2-ethylbutanoate. A mixture of the foregoing ester (0.5 g), dimethyl sulphoxide (1 1 … distilled to yield the corresponding ethyl 2-ethylbutanoate. Yields were in the range 9095%. …
Number of citations: 2 pubs.rsc.org
ZK Li, HT Wang, HL Yan, JC Yan, ZP Lei, SB Ren… - Fuel, 2021 - Elsevier
… Taking 2-ethyl-1-butanol as an example, it can be converted to 2-ethylbutanoic acid and 2-ethylbutanal, then 2-ethylbutanoic acid was esterified with ethanol to ethyl 2-ethylbutanoate. …
Number of citations: 14 www.sciencedirect.com
GR Takeoka, RG Buttery, JG Turnbaugh… - LWT-Food Science and …, 1995 - Elsevier
A series of branched esters (methyl 2,2-dimethylpropanoate to ethyl 2-ethylhexanoate) were purified by preparative gas chromatography and their odor thresholds were determined …
Number of citations: 36 www.sciencedirect.com
S Li, ZM Zong, ZK Li, SK Wang, Z Yang, ML Xu… - Fuel Processing …, 2017 - Elsevier
Extraction residue (ER) from ultrasonic extraction of Xinghe lignite (XL) was subjected to sequential thermal dissolution (TD) in cyclohexane from 200 C to 320 C and subsequently in …
Number of citations: 28 www.sciencedirect.com
ZK Li, JY Cheng, HL Yan, ZP Lei, JC Yan, SB Ren… - Fuel, 2021 - Elsevier
Formic acid (FA)-catalyzed ethanolysis of Xilinguole lignite (XL) was carried out with FA to ethanol ratio of 0–1:6 mL/mL at 220–320 C. The optimal conditions were determined to be …
Number of citations: 9 www.sciencedirect.com
YY Zhang, ZM Zong, YB Sun, FJ Liu, WT Li… - International Journal of …, 2018 - Elsevier
The extraction residue from Shengli lignite was sequentially dissolved in cyclohexane, benzene, methanol, ethanol, and isopropanol in an autoclave at 320 C to afford soluble portions (…
Number of citations: 22 www.sciencedirect.com
Y An, Y Qian, S Chen, MC Qian - … , Smoke, and Spirits: The Role of …, 2019 - ACS Publications
The aroma composition of a Tibetan Qingke (QK) liquor, which is made from highland barley exclusively grown at an altitude greater than 4000 m, was compared with 16 other Chinese …
Number of citations: 8 pubs.acs.org
AM Inarejos-García, M Santacatterina… - Food Research …, 2010 - Elsevier
The main objective of this study was to advance our knowledge of the relationship between minor component profiles and the quality and sensory perception of PDO (Protected …
Number of citations: 76 www.sciencedirect.com

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